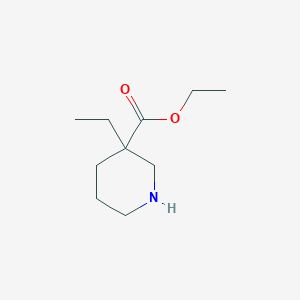

Ethyl 3-ethylpiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-ethylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-10(9(12)13-4-2)6-5-7-11-8-10/h11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGKXJWUQADYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Ethyl 3 Ethylpiperidine 3 Carboxylate

Retrosynthetic Analysis for the Design of Ethyl 3-Ethylpiperidine-3-carboxylate Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves conceptually deconstructing a target molecule into a series of simpler precursor structures. This process allows chemists to identify potential starting materials and synthetic pathways.

Disconnection Strategies and Key Synthons

The primary goal in the retrosynthesis of this compound is to identify strategic bond disconnections that lead to readily available or easily synthesizable starting materials. The presence of a quaternary carbon at the C3 position is a key structural feature that guides this analysis.

Two logical disconnection strategies emerge for this target molecule:

C-N Bond Disconnection: Breaking one of the two C-N bonds within the piperidine (B6355638) ring is a common strategy. This transforms the cyclic target into a linear precursor. For instance, disconnecting the N1-C2 bond reveals a 5-aminosubstituted heptanoate (B1214049) derivative. This approach simplifies the problem from forming a heterocycle to forming a C-N bond in an acyclic system, which can often be achieved via intramolecular cyclization.

C3-Cα Disconnection: A second strategy focuses on the formation of the sterically hindered quaternary center at C3. This involves disconnecting the C-C bonds adjacent to this carbon. One could disconnect the C3-ethyl bond, which points towards an alkylation of a piperidine-3-carboxylate precursor. Alternatively, a more powerful approach involves disconnecting two bonds around the C3-C4 position, reminiscent of a Michael addition or related conjugate addition strategy.

These disconnection strategies lead to the identification of key synthons—idealized, charged fragments—and their corresponding synthetic equivalents, which are the real chemical reagents used in the laboratory.

Table 1: Disconnection Strategies and Corresponding Synthons/Reagents

| Disconnection Strategy | Bond Broken | Key Synthon | Synthetic Equivalent (Reagent) |

| C-N Bond Disconnection | N1-C2 | A primary amine and an electrophilic carbon chain | A linear amino-aldehyde or amino-ester with a leaving group. |

| C3-Cα Alkylation | C3-Ethyl | A carbanion at C3 of a piperidine ester | The enolate of ethyl piperidine-3-carboxylate. |

| Michael Addition Route | C3-C4 and N1-C6 | An enolate of an ethyl-substituted ester and an α,β-unsaturated amine precursor. | Diethyl ethylmalonate and a suitable three-carbon amine component. |

Functional Group Interconversions in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is a crucial element of retrosynthetic planning, where one functional group is replaced by another to facilitate a key disconnection or simplify a subsequent reaction. lkouniv.ac.in In the context of this compound, FGI can be employed to unmask the necessary functionality at the ideal moment in the synthesis.

For example, the ethyl ester group might be carried through the synthesis as a nitrile (-CN) or a carboxylic acid (-COOH). A nitrile group can be a precursor to the final ester, and its presence can alter the reactivity of adjacent carbons, potentially enabling different cyclization strategies. The carboxylic acid can be esterified in a final step, preventing it from interfering with earlier base-sensitive reactions. Similarly, the secondary amine of the piperidine ring can be protected, for instance as a carbamate (B1207046) (e.g., Boc) or a benzyl (B1604629) group, to prevent unwanted side reactions during the construction of the carbon skeleton.

Classical and Contemporary Synthesis Routes to Ethyl Piperidine-3-carboxylate Derivatives

The synthesis of substituted piperidines is a well-developed field in organic chemistry, driven by the prevalence of this structural motif in pharmaceuticals. researchgate.net

Esterification Reactions of Piperidine-3-carboxylic Acids

One of the most direct and classical methods for preparing the title compound would be the esterification of 3-ethylpiperidine-3-carboxylic acid. Fischer-Speier esterification is the standard procedure for this transformation. This method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the formation of the ethyl ester product.

Table 2: Typical Conditions for Fischer-Speier Esterification

| Parameter | Description |

| Substrate | 3-Ethylpiperidine-3-carboxylic acid |

| Reagent | Ethanol (serves as reactant and solvent) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or gaseous Hydrogen Chloride (HCl) |

| Temperature | Typically reflux conditions to increase reaction rate. |

| Workup | Neutralization of the acid catalyst, followed by extraction and purification of the ester. |

Cyclization Reactions for Piperidine Ring Formation

The formation of the piperidine ring itself is the most critical part of the synthesis. Numerous methods exist, with intramolecular cyclization being a particularly powerful strategy. nih.gov

Intramolecular cyclization involves a single molecule containing all the necessary atoms for the ring, which then reacts with itself to close the loop. nih.gov This approach is often favored as it can be highly efficient. The key is the synthesis of a suitable acyclic precursor that is primed to cyclize.

Several intramolecular strategies could be envisioned for forming the 3,3-disubstituted piperidine core:

Reductive Amination: A linear precursor containing a terminal aldehyde or ketone and a primary or secondary amine elsewhere in the chain can undergo intramolecular reductive amination. The amine first condenses with the carbonyl group to form a cyclic iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield the piperidine ring.

Intramolecular Michael Addition: A precursor containing a nucleophilic nitrogen (amine) and an α,β-unsaturated ester can cyclize via a conjugate addition mechanism. This is a common and effective way to form six-membered rings.

Radical Cyclization: A precursor with a suitably placed radical and a receiving alkene or alkyne can cyclize to form the piperidine structure. This method often proceeds under mild conditions. nih.gov

These strategies highlight the versatility of modern organic synthesis in constructing complex heterocyclic frameworks like this compound.

Table 3: Overview of Intramolecular Cyclization Methods for Piperidine Synthesis

| Cyclization Method | Key Precursor Features | Bond Formed | Typical Reagents/Catalysts | Reference |

| Reductive Amination | Contains both an amine and a carbonyl (aldehyde/ketone) group. | C-N | NaBH₃CN, H₂, Pd/C | beilstein-journals.org |

| Intramolecular Hydroamination | Contains an amine and an alkene or alkyne group. | C-N | Metal catalysts (e.g., Rh, Au) | organic-chemistry.org |

| Radical Cyclization | Contains a radical precursor and an unsaturated bond. | C-C or C-N | Radical initiators (e.g., AIBN), transition metals | nih.gov |

| Dieckmann Condensation | A linear molecule with two ester groups at the 1,6-positions relative to each other. | C-C | Strong base (e.g., NaOEt) | N/A |

Reductive Cyclization and Hydroamination Methodologies

Reductive cyclization and hydroamination represent key strategies for the formation of the piperidine ring from acyclic precursors.

Reductive Cyclization: This approach typically involves the formation of a linear precursor containing both a nitrogen atom and a group susceptible to reduction and subsequent intramolecular cyclization. A common strategy is the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives to form carbazoles, a process known as the Cadogan cyclization, which highlights the power of reduction to induce ring formation. derpharmachemica.com In the context of piperidine synthesis, this can involve the reduction of a nitro group to an amine, which then cyclizes onto an electrophilic center within the same molecule. For instance, the reductive cyclization of δ-nitro-amines, which can be formed via diastereoselective nitro-Mannich reactions, provides a pathway to stereochemically defined piperidines. researchgate.net Another example involves the reductive cyclization of intermediate ethyl 4-(4-aminopyrrolidin-3-yl)-5-chloropyrrole-3-carboxylate derivatives to yield complex heterocyclic systems. researchgate.net

Hydroamination: Hydroamination involves the intramolecular addition of an amine N-H bond across a carbon-carbon multiple bond. This atom-economical method directly forms the heterocyclic ring. Rhodium-catalyzed intramolecular, anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes has been shown to produce 3-arylpiperidines in high yields. researchgate.net This regioselectivity contrasts with methods catalyzed by other metals like lanthanides, which typically yield products from Markovnikov addition. researchgate.net The choice of catalyst and ligand is crucial; for example, while DPEphos is effective for intermolecular hydroamination, catalysts like [Rh(COD)(DPPB)]BF4 are superior for the intramolecular reaction to form piperidines. researchgate.net

| Method | Precursor Type | Key Transformation | Catalyst/Reagent Example | Product Type |

| Reductive Cyclization | δ-Nitro-carbonyl compound | Reduction of nitro group and intramolecular imine/enamine formation | BF3·OEt2 and Et3SiH researchgate.net | Substituted Piperidine |

| Hydroamination | Amino-alkene | Intramolecular N-H addition to C=C bond | [Rh(COD)(DPPB)]BF4 researchgate.net | 3-Arylpiperidine |

Hydrogenation of Pyridine (B92270) Precursors

The catalytic hydrogenation of substituted pyridines is one of the most direct and widely used methods for accessing the corresponding piperidine derivatives. nih.govchemrxiv.org This approach is attractive because of the commercial availability of a vast array of pyridine precursors.

The process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using hydrogen gas in the presence of a metal catalyst. However, the aromatic stability of the pyridine ring and its potential to poison catalysts can make this transformation challenging, often requiring high temperatures and pressures. nih.govchemrxiv.org

Recent advancements have focused on developing more efficient catalytic systems that operate under milder conditions. Iridium(III) complexes have emerged as robust catalysts for the ionic hydrogenation of pyridines, tolerating a wide range of sensitive functional groups such as nitro, azido, and bromo moieties. chemrxiv.org This method allows for the synthesis of multi-substituted piperidines in high yields. chemrxiv.org Another innovative approach is electrocatalytic hydrogenation, which can be performed at ambient temperature and pressure using a carbon-supported rhodium catalyst, offering a more sustainable alternative to traditional thermochemical methods. nih.gov

| Catalyst System | Hydrogen Source | Conditions | Key Advantages | Reference |

| Heterogeneous (e.g., Rh/C) | H₂O (Electrolysis) | Ambient Temp/Pressure | Sustainable, mild conditions | nih.gov |

| Homogeneous (e.g., Iridium(III)) | H₂ gas or transfer agent | Low catalyst loading | High functional group tolerance | chemrxiv.org |

Multi-Component Reactions in Piperidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules like substituted piperidines. nih.govderpharmachemica.comwindows.net MCRs are valued for their high atom- and step-economy, reducing waste and simplifying synthetic procedures. nih.gov

Several named MCRs can be adapted for the synthesis of heterocyclic systems. For example, the Petasis (borono-Mannich) reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, has been used to synthesize piperidine derivatives. nih.gov Similarly, the Ugi four-component reaction has been applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. acs.org A three-component synthesis of piperidines has also been reported via the reaction of an aldehyde, an amine, and a diene in the presence of an acid catalyst. derpharmachemica.com These one-pot syntheses allow for the rapid generation of libraries of structurally diverse piperidines for biological screening. derpharmachemica.comwindows.net

Stereoselective Synthesis of Ethyl Piperidine-3-carboxylate Enantiomers

The biological activity of chiral piperidine derivatives is often dependent on their absolute stereochemistry. Therefore, the development of methods for the stereoselective synthesis of specific enantiomers of compounds like Ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) is of paramount importance. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This technique involves the use of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different physical properties, such as solubility.

A well-documented method for the resolution of racemic ethyl nipecotate involves the use of a chiral acid, such as dibenzoyl-L-tartaric acid. researchgate.net The racemic base (ethyl nipecotate) reacts with the enantiomerically pure acid to form diastereomeric salts. These salts can be separated by fractional crystallization, and subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomer of ethyl nipecotate. researchgate.net Another powerful technique is the kinetic resolution, where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched substrate and the product. The catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity using enantioselective acylation. nih.gov

| Technique | Resolving Agent/Method | Principle | Application Example |

| Diastereomeric Salt Formation | Dibenzoyl-L-tartaric acid | Formation of separable diastereomeric salts researchgate.net | Resolution of (±)-ethyl nipecotate researchgate.net |

| Kinetic Resolution | Chiral hydroxamic acid / NHC catalyst | Enantioselective acylation nih.gov | Separation of disubstituted piperidine enantiomers nih.gov |

Asymmetric Synthesis Catalysis

Asymmetric catalysis provides a more direct and efficient approach to obtaining enantiomerically enriched products by creating the desired stereocenter during the reaction. This is often achieved using a chiral catalyst that directs the formation of one enantiomer over the other.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. This method can be used to synthesize enantioenriched 3-substituted tetrahydropyridines from pyridine precursors and boronic acids with high yield and excellent enantioselectivity. snnu.edu.cn The resulting tetrahydropyridines can then be reduced to the corresponding piperidines, providing a versatile route to a variety of chiral 3-substituted piperidines. snnu.edu.cn Another strategy involves the diastereoselective nitro-Mannich reaction between a β-substituted nitroalkane and a glyoxylate (B1226380) imine, which sets up three contiguous stereocenters that are retained during a subsequent reductive cyclization to form the piperidine ring. researchgate.net

Enantioselective Methodologies

A variety of enantioselective methodologies have been developed to construct chiral piperidine frameworks. These methods often rely on the use of chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of the reaction.

One approach involves the use of biocatalysis, such as the reduction of a β-keto ester precursor using baker's yeast. For example, the reduction of 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate with baker's yeast yields the corresponding (3R, 4S)-hydroxy ester with high diastereomeric and enantiomeric excess. nottingham.ac.uk Such chiral hydroxy-piperidine derivatives are valuable intermediates for the synthesis of other complex molecules. nottingham.ac.uk Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of complex heterocyclic structures, including those with spirocyclic frameworks that may incorporate a piperidine ring. rsc.orgscilit.com These methodologies enable the construction of multiple stereogenic centers, including quaternary spirocenters, with a high degree of stereocontrol, which is crucial for synthesizing complex natural products and pharmaceuticals. researchgate.netmdpi.com

Advancements in Sustainable Synthesis Practices for this compound

The synthesis of complex molecules like this compound is increasingly guided by the principles of sustainability and efficiency. Modern synthetic strategies aim to reduce environmental impact, minimize waste, and enhance reaction efficiency through innovative chemical practices. These advancements are crucial for both laboratory-scale research and potential larger-scale production, ensuring that the chemical processes are as benign and effective as possible.

Green Chemistry Principles in Reaction Design

The integration of green chemistry principles into the synthesis of piperidine derivatives represents a significant shift from traditional methods that often rely on hazardous reagents and generate substantial waste. nih.govrasayanjournal.co.in The goal is to design chemical processes that are environmentally friendly, economically viable, and inherently safer. rasayanjournal.co.in For a target molecule like this compound, this involves a holistic approach to the entire synthetic route, from starting materials to final product purification.

Key green chemistry principles applicable to this synthesis include maximizing atom economy, utilizing safer solvents and auxiliaries, designing for energy efficiency, and employing catalytic reagents over stoichiometric ones. rasayanjournal.co.in For instance, traditional approaches to alkylating a precursor like ethyl nipecotate might involve strong, hazardous bases and alkyl halides in volatile organic solvents, leading to significant salt waste and environmental pollution. A greener approach would redesign this transformation to avoid such drawbacks. This includes exploring water-mediated reactions or using biodegradable solvents to minimize the environmental footprint. nih.gov

Table 1: Comparison of Traditional vs. Green Chemistry Approaches in Piperidine Synthesis

| Synthetic Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Reagents | Stoichiometric use of strong, hazardous bases (e.g., LDA) and alkyl halides. | Use of catalytic amounts of milder reagents; using alcohols as alkylating agents. cardiff.ac.uk |

| Solvents | Use of volatile and often toxic organic solvents (e.g., THF, DCM). | Use of safer, recyclable, or biodegradable solvents (e.g., water, ethanol, ionic liquids). rasayanjournal.co.in |

| Atom Economy | Often low, with significant formation of inorganic salt byproducts. | High, with minimal byproduct formation (e.g., water as the sole byproduct). cardiff.ac.uk |

| Energy Input | May require harsh conditions, including very low or high temperatures. nih.gov | Aims for reactions at ambient temperature and pressure; use of microwave or ultrasound for energy efficiency. rasayanjournal.co.in |

| Waste Generation | Generates significant chemical waste requiring specialized disposal. | Minimizes waste at the source, aligning with the principle of pollution prevention. nih.gov |

Catalytic Approaches for Enhanced Efficiency (e.g., Borrowing Hydrogen)

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with high efficiency and selectivity. For the synthesis of this compound, catalytic methods are instrumental, particularly for the crucial C-C bond formation at the C3 position. The "Borrowing Hydrogen" (BH) or "hydrogen autotransfer" methodology stands out as a highly atom-economical and sustainable strategy. cardiff.ac.ukuh.edu

The BH concept involves the temporary removal of hydrogen from a substrate (typically an alcohol) by a transition-metal catalyst (e.g., based on Iridium, Ruthenium, or Rhodium) to form a reactive intermediate, such as an aldehyde or ketone. cardiff.ac.ukrsc.org This intermediate then reacts with a nucleophile. Finally, the catalyst returns the "borrowed" hydrogen to the newly formed molecule, regenerating the catalyst and completing the cycle. rsc.org

In the context of synthesizing this compound, a BH strategy could be envisioned where a precursor like ethyl piperidine-3-carboxylate is alkylated using a simple alcohol, such as ethanol, as the ethylating agent. This process offers significant advantages over classical alkylation methods by avoiding the use of toxic alkyl halides and producing water as the only theoretical byproduct. cardiff.ac.uk

The catalytic cycle can be summarized as follows:

Dehydrogenation: The catalyst oxidizes the primary alcohol (e.g., ethanol) to its corresponding aldehyde.

Condensation: The aldehyde undergoes a condensation reaction with the nucleophile (the enolate of ethyl piperidine-3-carboxylate).

Hydrogenation: The catalyst transfers the stored hydrogen to the condensed intermediate to yield the final alkylated product. uh.edursc.org

Table 2: Transition-Metal Catalysts in Borrowing Hydrogen Reactions

| Catalyst Type | Metal Center | Common Ligands | Key Features |

|---|---|---|---|

| Homogeneous | Iridium (Ir) | Cp*, bipyridine derivatives | Highly efficient for C-C and C-N bond formation. rsc.org |

| Homogeneous | Ruthenium (Ru) | PPh₃, BINAP | Widely used for amination and alkylation reactions. uh.edu |

| Homogeneous | Rhodium (Rh) | TADDOL-like phosphonites | Enables hydrogen-mediated reductive coupling. nih.gov |

| Heterogeneous | Copper (Cu) | Supported on hydrotalcite | Offers advantages in catalyst recovery and recycling. uh.edu |

Process Optimization for Research-Scale Production

Optimizing a synthetic process for research-scale production (e.g., gram-scale) involves systematically refining reaction parameters to maximize yield, purity, and efficiency while ensuring reproducibility. researchgate.net For the synthesis of this compound, this requires careful consideration of variables such as catalyst loading, reaction temperature, concentration, and reaction time. nih.gov

A key aspect of optimization is understanding the interplay between different parameters. For example, in a catalytically driven reaction, reducing the catalyst loading is economically and environmentally beneficial, but it may require longer reaction times or higher temperatures to achieve the same conversion rate. Therefore, a Design of Experiments (DoE) approach can be employed to systematically study these interactions and identify the optimal conditions.

The choice of reaction vessel and stirring efficiency can also become critical when moving from milligram to gram-scale synthesis. nih.gov Furthermore, challenges such as the solubility of reagents at higher concentrations must be addressed to avoid poor reaction kinetics or difficult workup procedures. nih.gov Post-reaction purification, often chromatography at the discovery scale, must be optimized to handle larger quantities efficiently, potentially by exploring crystallization or distillation as less solvent-intensive alternatives.

Table 3: Hypothetical Optimization of a Key Reaction Parameter

| Entry | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 80 | 2.0 | 24 | 65 |

| 2 | 100 | 2.0 | 16 | 82 |

| 3 | 120 | 2.0 | 12 | 85 |

| 4 | 100 | 1.0 | 24 | 78 |

This data illustrates that increasing the temperature from 80°C to 100°C significantly improves the yield and reduces reaction time (Entry 1 vs. 2). A further temperature increase to 120°C offers only a marginal improvement in yield (Entry 3). Meanwhile, decreasing the catalyst loading below 1.0 mol% leads to a substantial drop in efficiency (Entry 4 vs. 5), suggesting that 1.0-2.0 mol% is the optimal range under these conditions.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Ethylpiperidine 3 Carboxylate

Reaction Pathways and Transformation Studies

Gas-Phase Elimination Kinetics and Mechanisms

The gas-phase thermal decomposition (pyrolysis) of esters is a well-studied class of reactions that typically proceeds through a unimolecular elimination (Ei) mechanism. wikipedia.org For simple ethyl esters, this reaction involves the transfer of a β-hydrogen from the ethyl group to the carbonyl oxygen via a six-membered cyclic transition state, yielding ethylene (B1197577) and the corresponding carboxylic acid. wikipedia.orgacademicjournals.org

Key Mechanistic Features:

Six-Membered Transition State: The reaction is expected to proceed via a concerted, non-synchronous mechanism involving a six-membered ring transition state. academicjournals.org This pathway leads to syn-elimination.

Products: The pyrolysis would yield ethene and 3-ethylpiperidine-3-carboxylic acid.

Steric Effects: The presence of the bulky 3-ethylpiperidine (B83586) group does not directly participate in the standard ester pyrolysis but could sterically influence the reaction rate. However, since the reaction center is the ethyl ester group, this effect is likely minimal.

Alternative Pathways: Fragmentation of the piperidine (B6355638) ring would require significantly higher temperatures and is not a typical pathway for ester pyrolysis under standard conditions (400-500 °C).

Due to the absence of β-hydrogens on the piperidine ring relative to the ester group (the α-carbon is quaternary), elimination involving the ring to form a double bond is not possible via the standard Ei mechanism. Therefore, the elimination is confined to the ethoxy portion of the ester.

Hydrolysis and Transesterification Reactions

The ester group of ethyl 3-ethylpiperidine-3-carboxylate is susceptible to hydrolysis and transesterification, common reactions for carboxylic acid derivatives. These reactions can be catalyzed by either acid or base. chemistrysteps.commasterorganicchemistry.com

Hydrolysis: Hydrolysis converts the ester into 3-ethylpiperidine-3-carboxylic acid and ethanol (B145695).

Acid-Catalyzed Hydrolysis: This is a reversible process following the principle of microscopic reversibility for Fischer esterification. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. masterorganicchemistry.com It begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. chemistrysteps.commasterorganicchemistry.com An acidic workup is required to neutralize the resulting carboxylate salt and obtain the free carboxylic acid.

Transesterification: This process involves reacting the ester with an alcohol (R'-OH) in the presence of an acid or base catalyst to exchange the alkoxy group. wikipedia.org For example, reacting this compound with methanol (B129727) would yield mthis compound and ethanol. The reaction is an equilibrium process; using a large excess of the reactant alcohol or removing the ethanol byproduct can drive the reaction toward the desired product. masterorganicchemistry.comwikipedia.org

The steric hindrance caused by the ethyl group at the C3 position can influence the rates of both hydrolysis and transesterification. The quaternary center may impede the approach of the nucleophile (water, hydroxide, or alkoxide) to the carbonyl carbon, potentially leading to slower reaction rates compared to sterically unhindered esters. chemrxiv.orgchemicalforums.com

Table 1: Summary of Hydrolysis and Transesterification Reactions

| Reaction | Catalyst | Key Features | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₂SO₄, HCl) | Reversible; equilibrium driven by excess water. | 3-Ethylpiperidine-3-carboxylic acid + Ethanol |

| Base-Catalyzed Hydrolysis (Saponification) | Base (e.g., NaOH, KOH) | Irreversible due to final deprotonation step. Requires acidic workup. | Sodium/Potassium 3-ethylpiperidine-3-carboxylate + Ethanol |

| Transesterification | Acid or Base | Reversible; equilibrium driven by excess alcohol or removal of byproduct. | New Ester (e.g., Mthis compound) + Ethanol |

Oxidation and Reduction Chemistry of Piperidine Esters

The reactivity of this compound in oxidation and reduction reactions is dictated by its two main functional groups: the ester and the secondary amine.

Reduction: The ester group is the primary site for reduction.

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ will reduce the ester to a primary alcohol. quora.comlibretexts.orgbyjus.com This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of ethoxide to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. The final product is (3-ethylpiperidin-3-yl)methanol.

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters, although reduction can sometimes be achieved under specific conditions (e.g., high temperatures or with activating agents). quora.com

Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation.

Common Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-CPBA), or potassium permanganate (B83412) (KMnO₄) can oxidize the secondary amine. Depending on the conditions and the oxidant used, the reaction can yield various products, including hydroxylamines, nitroxide radicals, or lead to ring-opening.

Polonovski–Potier Reaction: The amine can be converted to its N-oxide and then treated with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA) to generate an endocyclic iminium ion, which can be trapped by nucleophiles. This allows for functionalization at the α-position (C2 or C6) of the piperidine ring. acs.org

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions (e.g., C-Arylation)

The secondary amine of the piperidine ring is a key site for bond formation reactions.

N-Alkylation and N-Acylation: The nitrogen atom can act as a nucleophile, readily reacting with alkyl halides (N-alkylation) or acid chlorides/anhydrides (N-acylation) to form the corresponding N-substituted tertiary amine or amide, respectively.

N-Arylation: The formation of a carbon-nitrogen bond with an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, where an aryl halide or triflate is coupled with the amine in the presence of a palladium catalyst and a suitable base. This would yield N-aryl-3-ethylpiperidine-3-carboxylate derivatives.

C-Arylation: Direct C-H arylation of the piperidine ring is challenging. However, functionalization at the C3 position of piperidines can be achieved through cross-coupling reactions if a suitable leaving group (e.g., a halide) is present at that position. nih.gov For this compound itself, C-C bond formation at the quaternary C3 is not feasible through standard enolate chemistry as there is no α-proton.

Table 2: Potential Bond Formation Reactions

| Reaction Type | Reagents | Functional Group Involved | Expected Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (N-H) | N-Alkyl Tertiary Amine |

| N-Acylation | Acid Chloride (RCOCl) | Secondary Amine (N-H) | N-Acyl Amide |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide (Ar-X), Pd catalyst, Base | Secondary Amine (N-H) | N-Aryl Tertiary Amine |

Detailed Mechanistic Elucidation

Transition State Analysis in Reaction Pathways

Detailed mechanistic understanding of the reactions involving this compound requires an analysis of the transition states of the key elementary steps. While specific computational studies for this molecule are scarce, general models for these reaction classes are well-established.

Gas-Phase Elimination: The pyrolysis of the ethyl ester group proceeds through a highly organized, six-membered cyclic transition state. academicjournals.org This pericyclic reaction involves the concerted, albeit non-synchronous, cleavage of the Cα-O bond and the Cβ-H bond of the ethyl group, with simultaneous formation of the O-H and Cα-Cβ π-bonds. academicjournals.orgresearchgate.net The transition state is relatively nonpolar, consistent with a molecular elimination mechanism. rsc.org

Hydrolysis and Transesterification: The transition states for both acid- and base-catalyzed hydrolysis/transesterification involve a tetrahedral intermediate. arkat-usa.orgresearchgate.net

In base-catalyzed pathways, the rate-determining step is typically the formation of this tetrahedral intermediate via nucleophilic attack on the carbonyl carbon. The transition state leading to this intermediate involves the partial formation of the bond with the incoming nucleophile and rehybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

In acid-catalyzed pathways, the mechanism is more complex (e.g., AAC2 mechanism). The transition state involves the protonated carbonyl group, making it more electrophilic, and the attacking nucleophile (water or alcohol). The acidity and structure of the transition-state complex can be influenced by substituents on both the acyl and alkyl portions of the ester. arkat-usa.orgresearchgate.net Electron-withdrawing groups tend to increase the acidity of the transition-state complex. researchgate.net The steric hindrance at the C3 position of this compound would raise the energy of this transition state, thus slowing the reaction rate.

Role of Catalysts and Reagents in Reaction Mechanisms

No specific studies detailing the role of various catalysts and reagents in the reaction mechanisms involving this compound were found. General synthetic routes for 3-substituted piperidines often involve catalytic hydrogenation of corresponding pyridine (B92270) precursors or cyclization reactions where catalysts and reagents play crucial roles in directing stereochemistry and reaction efficiency. However, without specific research on this compound, a detailed discussion on the mechanistic influence of these components is not possible.

Kinetic Studies and Reaction Rate Determinations

There is a notable absence of published kinetic studies or reaction rate determinations for any chemical transformation involving this compound. Such studies would provide valuable insight into the reaction dynamics, including the determination of rate laws, activation energies, and the effect of catalyst and reagent concentrations on the reaction speed. The lack of this data prevents any quantitative discussion of the compound's reactivity.

A thorough understanding of the chemical behavior of this compound would require dedicated experimental investigation into its reactivity, the influence of various catalytic systems, and detailed kinetic analysis.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel Ethyl 3-Ethylpiperidine-3-carboxylate Derivatives

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the systematic design and synthesis of novel derivatives. These derivatization strategies are primarily focused on the piperidine (B6355638) nitrogen atom, the piperidine ring system itself, and the ester moiety. Such modifications are crucial for fine-tuning the molecule's properties for various chemical applications.

Modifications at the Piperidine Nitrogen Atom (N-Substitution)

The secondary amine of the piperidine ring is a prime target for derivatization through N-substitution. This modification is a common strategy to introduce a wide range of functional groups, thereby altering the molecule's steric and electronic properties, including its basicity, lipophilicity, and hydrogen bonding capacity.

Various synthetic methods have been developed for the preparation of N-substituted piperidines. google.com A general and effective approach involves the alkylation or acylation of the nitrogen atom. For instance, N-alkylation can be achieved by reacting the parent piperidine with alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce substituents such as methyl, ethyl, benzyl (B1604629), or more complex side chains. google.com The synthesis of N-substituted piperidine analogs is often pursued to develop compounds with specific biological activities. ajchem-a.com For example, N-benzyl-piperidine linked molecules have been designed for therapeutic applications. ajchem-a.com

More complex substituents can also be introduced. The reaction of piperidine with reagents like N-(2-bromoethyl)phthalimide, followed by hydrazinolysis, yields N-(2-aminoethyl)piperidine, demonstrating the introduction of an aminoethyl group at the nitrogen position. asianpubs.org Similarly, incorporating moieties like N-ethylpiperazine can be achieved by first activating a carboxylic acid group with reagents like oxalyl chloride and then reacting it with the desired piperazine (B1678402) derivative. nih.gov These synthetic routes allow for the creation of a diverse library of N-substituted derivatives for further study.

Interactive Table: Synthetic Strategies for N-Substitution of Piperidine Derivatives

| Substituent Type | General Reaction | Reagents | Reference |

|---|---|---|---|

| Alkyl (e.g., Methyl, Ethyl, Benzyl) | Alkylation / Reductive Amination | Alkyl halides, Aldehydes/Ketones with a reducing agent (e.g., NaBH3CN) | google.comajchem-a.com |

| Acyl (e.g., Ethanoyl, Benzoyl) | Acylation | Acyl chlorides, Anhydrides | google.com |

| Sulfonyl (e.g., Tosyl) | Sulfonylation | Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) | google.com |

| Aminoethyl | Nucleophilic Substitution & Deprotection | N-(2-bromoethyl)phthalimide, followed by hydrazine | asianpubs.org |

| Piperazinyl-amide | Amide Coupling | Oxalyl chloride, N-ethylpiperazine, Et3N | nih.gov |

Substituent Effects on the Piperidine Ring System

For example, the introduction of alkyl groups can lead to steric interactions that favor one chair conformation over another. A notable and extensively studied example of substituent effects is the incorporation of fluorine atoms. Fluorine, despite being similar in size to hydrogen, exerts powerful electronic effects that can dramatically alter conformational behavior. nih.govd-nb.info In many fluorinated piperidines, an axial orientation of the fluorine atom is surprisingly preferred over the sterically less hindered equatorial position. researchgate.netresearchgate.net This preference is attributed to a combination of stabilizing hyperconjugative and electrostatic interactions, such as the σCH → σ*CF orbital interaction and favorable charge-dipole interactions between the C-F bond and the nitrogen atom. researchgate.netresearchgate.net

While not specific to this compound, these principles illustrate how ring substitution can be a powerful tool. A substituent at the C2, C4, C5, or C6 positions would introduce new stereocenters and could lock the ring into a specific conformation, thereby influencing how the molecule presents its functional groups for intermolecular interactions.

Ester Moiety Modifications and Their Influence on Reactivity

The ethyl carboxylate group at the C3 position is another key site for derivatization. This functional group can undergo a variety of well-established chemical transformations, each yielding a new class of compounds with distinct properties and reactivity.

Common modifications include:

Hydrolysis: Treatment with aqueous acid or base converts the ester into the corresponding carboxylic acid (3-ethylpiperidine-3-carboxylic acid). This transformation increases polarity and introduces a hydrogen bond donor and acceptor, significantly altering solubility and potential intermolecular interactions. The synthesis of various piperidine-3-carboxylic acid analogs has been reported as a strategy for developing anticonvulsant agents. ajchem-a.com

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This removes the carbonyl group and replaces it with a hydroxyl group, which can act as a hydrogen bond donor and a nucleophile for further reactions.

Amidation: Reaction with amines, often requiring activation of the corresponding carboxylic acid, leads to the formation of amides. This replaces the ethoxy group with a substituted or unsubstituted nitrogen atom, creating a more stable, planar amide bond and introducing different hydrogen bonding patterns.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with other alkyl or aryl groups, subtly modifying the steric bulk and lipophilicity of the ester moiety.

Interactive Table: Potential Modifications of the Ester Moiety

| Reaction | Resulting Functional Group | Key Reagents | Impact on Properties |

|---|---|---|---|

| Hydrolysis | Carboxylic Acid | H3O+ or OH- | Increases polarity, introduces H-bond donor/acceptor |

| Reduction | Primary Alcohol | LiAlH4, DIBAL-H | Removes carbonyl, introduces H-bond donor, nucleophilic site |

| Amidation | Amide | Amine (R-NH2), often via the carboxylic acid | Increases stability, alters H-bonding, introduces new substituents |

| Transesterification | New Ester | Different alcohol (R-OH), acid/base catalyst | Modifies steric bulk and lipophilicity |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Impact of Stereochemistry on Molecular Interactions

The C3 carbon atom in this compound is a chiral center. Therefore, the molecule exists as a pair of enantiomers: (R)-ethyl 3-ethylpiperidine-3-carboxylate and (S)-ethyl 3-ethylpiperidine-3-carboxylate. The absolute configuration at this stereocenter is critical as it dictates the precise spatial arrangement of the ethyl and ethyl carboxylate groups.

This stereochemistry becomes profoundly important when the molecule interacts with other chiral entities, such as biological macromolecules or chiral catalysts. The distinct three-dimensional arrangement of enantiomers leads to different binding affinities and reactivities. For the closely related compound, ethyl piperidine-3-carboxylate (also known as ethyl nipecotate), the separate enantiomers are used as key reactants in the synthesis of specific, stereochemically pure pharmaceuticals. chemimpex.comsigmaaldrich.comsigmaaldrich.com

For instance, the (R)-enantiomer is a reactant for synthesizing certain DPP-4 inhibitors and serotonin-noradrenaline reuptake inhibitors, while the (S)-enantiomer is used for preparing different DPP-4 inhibitors and JAK2 inhibitors. sigmaaldrich.comsigmaaldrich.com This demonstrates that biological systems can distinguish between the enantiomers, and the desired activity is often linked to only one specific stereoisomer. Any modification to the this compound scaffold must therefore consider the stereochemical outcome, as different diastereomers resulting from reactions on a chiral molecule can exhibit vastly different properties and activities. nih.gov

Conformational Analysis and Its Correlation with Chemical Behavior

For 3,3-disubstituted piperidines, the two substituents at C3 will occupy one axial and one equatorial position. The preferred conformation will seek to minimize steric strain, typically by placing the larger substituent in the more spacious equatorial position. The conformational behavior is further complicated by the presence of the nitrogen atom and any N-substituents. Electron-withdrawing groups on the nitrogen can alter the ring's geometry and the energy barrier for ring inversion. ias.ac.in

The specific conformation of a derivative dictates the relative orientation of its functional groups, which directly correlates with its chemical behavior. For example, the accessibility of the nitrogen lone pair for protonation or alkylation is influenced by its steric environment, which is a function of the ring's conformation. Similarly, the ability of the molecule to bind to a receptor site depends on whether its conformation allows for a complementary fit. Studies on related piperidines have shown that forcing a particular substituent into an axial or equatorial position through synthetic design can lead to significant differences in biological potency, underscoring the direct link between conformation and activity. nih.gov

Correlation between Molecular Structure and Biological Target Recognition

The interaction between a ligand and its biological target is a highly specific event governed by the three-dimensional arrangement of atoms and the distribution of electronic charge. For piperidine derivatives, the substituent at the 3-position, the nature of the group attached to the piperidine nitrogen, and the stereochemistry of the molecule are critical determinants of target recognition.

Molecular docking studies have provided significant insights into how these molecules bind to their targets. For instance, in a study of piperidamide-3-carboxamide derivatives as inhibitors of Cathepsin K, a key enzyme in bone resorption, docking studies revealed that the most potent compounds form multiple hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site. mdpi.com Specifically, the orientation of substituents on the piperidine ring allows for optimal engagement with the target protein.

Similarly, for derivatives of nipecotic acid that target the GABA transporter 1 (GAT-1), the lipophilic moieties attached to the nitrogen atom are crucial for binding. researchgate.netresearchgate.net These lipophilic groups are thought to interact with hydrophobic pockets within the transporter protein, thereby anchoring the molecule in the binding site and blocking the reuptake of GABA. researchgate.net

The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net The introduction of a carboxyl group, for example, can be a key step in creating potentially biologically active compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization.

For piperidine derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. For example, 3D-QSAR models have been developed for N-diarylalkenyl-piperidinecarboxylic acid analogs as GAT1 inhibitors. researchgate.net These models, often based on Comparative Molecular Field Analysis (CoMFA), correlate the steric and electrostatic fields of the molecules with their inhibitory activity. researchgate.net Such studies have hypothesized that bulky substituents at specific positions on the aryl rings could enhance inhibitory potency. researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., lipophilicity, electronic properties) and topological indices.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the model is assessed using both internal and external validation techniques.

QSAR models provide a powerful tool for rational drug design, allowing medicinal chemists to prioritize the synthesis of compounds with a higher probability of being active.

of Piperidine-3-Carboxylate Analogs

The core structure of ethyl piperidine-3-carboxylate (ethyl nipecotate) offers several sites for chemical modification, primarily at the piperidine nitrogen (N1 position) and the carbon backbone. These modifications have been extensively explored to develop new therapeutic agents with a wide range of biological activities, including anticancer, anti-osteoporosis, and effects on the central nervous system. ajchem-a.commdpi.commdpi.com

N-Substitution: The secondary amine of the piperidine ring is a common site for derivatization. Acylation and alkylation reactions are frequently employed to introduce a variety of substituents. For example, amidation of ethyl nipecotate with carboxylic acids bearing antioxidant and anti-inflammatory properties has been shown to yield compounds with potential for treating neurodegenerative diseases like Alzheimer's. mdpi.com

C-Substitution: Modifications to the carbon skeleton of the piperidine ring can also have a profound impact on biological activity. The introduction of substituents at various positions can alter the molecule's conformation and its interaction with biological targets.

The following table summarizes some of the key SAR findings for derivatives of piperidine-3-carboxylic acid and related compounds:

| Compound Series | Target | Key Structural Modifications | Impact on Activity | Reference |

|---|---|---|---|---|

| Piperidamide-3-carboxamides | Cathepsin K | Substituents on the N-sulfonyl group | Electron-withdrawing groups at the R1 position demonstrated higher potency than electron-donating groups. The 4-chloro substitution was more favorable for activity compared to 2-chloro or 3-chloro substitutions. | mdpi.com |

| Nipecotic Acid Amides | LOX | Amidation with various carboxylic acids | Lipophilicity plays a key role, with the most active compounds having the highest milogP values. Large molecular volume can be a deterrent for inhibitory activity. | mdpi.com |

| N-Substituted Nipecotic Acid Derivatives | GABA Transporters (mGAT3/4) | Attachment of tricyclic cage structures to the nitrogen | Ethyl ester derivatives with phenyl residues attached to the cage subunit showed reasonable inhibitory potency and subtype selectivity. | d-nb.info |

| Piperine Derivatives | PPARγ | Replacement of the piperidine moiety with amino acid esters and substituted anilines | Compound 2t (IC50=1.03 μM) and compound 2a (IC50=2.43 μM) showed potent agonistic activity on PPARγ, more potent than the reference drug Rosiglitazone (RSG). | dovepress.com |

Biological and Pharmacological Investigations of Ethyl 3 Ethylpiperidine 3 Carboxylate Analogs Mechanism Focused in Vitro

Exploration of Biological Targets and Pathways

The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, and its derivatives have been investigated for activity against a wide range of biological targets. These explorations have primarily involved enzyme inhibition and receptor binding studies to identify potential therapeutic applications.

Enzyme Inhibition Studies (e.g., sEH, Cholinesterases, Tryptase)

Analogs built around the piperidine framework have shown significant inhibitory activity against several classes of enzymes, notably cholinesterases and tryptase.

Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. inca.gov.br Several series of piperidine derivatives have been designed and evaluated as cholinesterase inhibitors.

One study focused on a series of piperidine-3-carbohydrazide-hydrazones, which are derived from the piperidine-3-carboxylic acid core. nih.gov These compounds exhibited moderate to good inhibitory activity against both AChE and BuChE. nih.gov Notably, compound 3g was identified as the most potent against AChE, while compound 3j showed the highest potency for BuChE. nih.gov Another investigation into N-benzylpiperidine carboxamide derivatives, which feature a piperidine-4-carboxylate scaffold, also yielded potent AChE inhibitors. nih.gov The two most active compounds in this series, 20 and 28 , demonstrated IC50 values in the micromolar and sub-micromolar range, respectively. nih.gov Furthermore, studies on 1-benzyl-3,5-bis(benzylidene)piperidin-4-ones revealed that substituents on the benzylidene rings significantly influence inhibitory potency, with a nitro-substituted analog (1d ) showing the highest activity against AChE. acgpubs.org

| Compound Series | Specific Analog | Target Enzyme | Inhibitory Potency (IC50) | Source |

|---|---|---|---|---|

| Piperidine-3-carbohydrazide-hydrazones | 3g | AChE | 4.32 µM | nih.gov |

| Piperidine-3-carbohydrazide-hydrazones | 3j | BuChE | 1.27 µM | nih.gov |

| N-benzylpiperidine carboxamides | 28 | AChE | 0.41 µM | nih.gov |

| N-benzylpiperidine carboxamides | 20 | AChE | 5.94 µM | nih.gov |

| 1-benzyl-3,5-bis(benzylidene)piperidin-4-ones | 1d (nitro-substituted) | AChE | 12.55 µM | acgpubs.org |

| 1-benzyl-3,5-bis(benzylidene)piperidin-4-ones | 1g (chloro-substituted) | BuChE | 17.28 µM | acgpubs.org |

Tryptase

Human mast cell tryptase is a serine protease implicated in the pathology of asthma and other inflammatory conditions. nih.gov Research into nonpeptide inhibitors has led to the exploration of spirocyclic piperidine amide derivatives as potent and selective tryptase inhibitors. nih.govresearchgate.net From this series, the compound JNJ-27390467 was identified as a particularly effective inhibitor, demonstrating efficacy in animal models of airway inflammation. nih.govresearchgate.net

Soluble Epoxide Hydrolase (sEH)

Based on available literature, no significant in-vitro studies have been reported on the inhibitory activity of Ethyl 3-ethylpiperidine-3-carboxylate analogs or related piperidine-3-carboxylate derivatives against soluble epoxide hydrolase (sEH).

Receptor Binding and Modulation Mechanisms (e.g., GABAA Receptor)

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel and the primary target for inhibitory neurotransmission in the central nervous system. nih.govscienceopen.com It is a heteropentameric complex composed of various subunits (e.g., α, β, γ), and its modulation is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs. nih.govmdpi.com

Derivatives of the piperidine scaffold have been studied for their interaction with GABA-A receptors. One key analog, piperidine-4-sulphonic acid (P4S), has been shown to bind directly to GABA receptors. nih.gov Radioligand binding studies using [3H]P4S on bovine brain synaptic membranes revealed the presence of two distinct binding sites with different affinities, suggesting a complex interaction with the receptor population. nih.gov The parent compound, (R)-Ethyl piperidine-3-carboxylate, is noted as a reactant in the synthesis of GABA uptake inhibitors, further linking this structural class to the GABAergic system. sigmaaldrich.com

Molecular Interaction Profiling with Biomolecules

The biological activity of piperidine derivatives is defined by their specific molecular interactions with target proteins. Molecular docking and crystallography studies have provided insights into these interactions. For instance, docking studies of piperidine-3-carboxamide derivatives with the enzyme Cathepsin K revealed that potent inhibitors form several hydrogen bonds and engage in hydrophobic interactions with key residues in the active site. nih.gov Similarly, the interaction of tryptase inhibitors based on the piperidine scaffold involves engagement with a hydrophobic pocket at the enzyme's active site. nih.gov These studies highlight the importance of specific functional groups on the piperidine ring and its substituents in establishing high-affinity binding to target biomolecules.

Investigation of Modulatory Effects on Cellular Processes (e.g., miRNA maturation)

Currently, there is a lack of published research investigating the effects of this compound analogs or related piperidine derivatives on the modulation of specific cellular processes such as miRNA maturation.

Mechanistic Studies of Biological Activities

Understanding the precise molecular mechanisms behind the biological activity of these analogs is crucial for rational drug design. This involves elucidating how these molecules bind to their targets and the functional consequences of this binding.

Elucidation of Binding Modes and Affinities at the Molecular Level

Detailed mechanistic studies have been performed on several classes of piperidine analogs to determine their binding modes and affinities.

For cholinesterase inhibitors , kinetic analysis of piperidine-3-carbohydrazide-hydrazone derivatives demonstrated a mixed-type inhibition mechanism for both AChE and BuChE. nih.gov Molecular dynamics simulations of N-benzylpiperidine carboxamide inhibitors have indicated a binding mode that correlates closely with that of the FDA-approved drug donepezil, suggesting interaction with key residues in the enzyme's active site. nih.gov

In the case of tryptase inhibitors , an X-ray co-crystal structure of the spirocyclic piperidine amide derivative JNJ-27390467 complexed with tryptase was obtained. nih.gov This structure provided critical insight, revealing that the inhibitor binds in a manner that induces the formation of a hydrophobic pocket. This pocket is uniquely comprised of amino acid residues from two different monomers of the tetrameric tryptase protein, highlighting a sophisticated binding mechanism. nih.govresearchgate.net

For the GABA-A receptor , binding affinity studies with the analog [3H]piperidine-4-sulphonic acid (P4S) have quantitatively characterized its interaction. nih.gov Equilibrium binding analysis in bovine cortex membranes identified two distinct populations of binding sites with significantly different dissociation constants (KD), indicating high-affinity and low-affinity interactions. nih.gov

| Binding Site Population | Dissociation Constant (KD) | Maximal Binding Capacity (Bmax) | Source |

|---|---|---|---|

| High-Affinity Site | 17 ± 7 nM | 0.15 ± 0.07 pmol/mg protein | nih.gov |

| Low-Affinity Site | 237 ± 100 nM | 0.80 ± 0.20 pmol/mg protein | nih.gov |

These findings collectively underscore the versatility of the piperidine scaffold in generating potent and selective modulators of various biological targets through diverse and specific molecular interactions.

Structure-Mechanism Relationships for Enzyme Inhibition

There is currently no publicly available research specifically detailing the structure-mechanism relationships for enzyme inhibition by this compound.

Characterization of Agonist/Antagonist Action Mechanisms

There is currently no publicly available research specifically characterizing the agonist or antagonist action mechanisms of this compound.

Role as a Precursor in Research for Biologically Active Molecules

While the direct biological activity of this compound is not documented, its structural analogs are recognized for their role as precursors in the synthesis of more complex, biologically active molecules.

Design of Next-Generation Molecular Probes

There is currently no publicly available research on the use of this compound in the design of next-generation molecular probes.

Chemical Biology Applications and Tool Development

There is currently no publicly available research detailing the application of this compound in chemical biology or for the development of chemical tools.

Computational and Theoretical Studies of Ethyl 3 Ethylpiperidine 3 Carboxylate

Quantum Chemical Calculations and Spectroscopic Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods would provide a foundational understanding of Ethyl 3-ethylpiperidine-3-carboxylate's stability, reactivity, and spectroscopic characteristics.

Electronic Structure Elucidation

An analysis of the electronic structure would be a primary step in the theoretical characterization of this compound. This would involve the use of computational methods, such as Density Functional Theory (DFT), to calculate key electronic descriptors.

Table 1: Hypothetical Electronic Properties for Computational Analysis This table is illustrative of the types of data that would be generated from quantum chemical calculations, not actual reported values.

| Property | Description | Potential Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Calculated partial charges on each atom. | Helps identify reactive sites for electrostatic interactions. |

These calculations would elucidate regions of high and low electron density, predicting the most likely sites for chemical reactions and intermolecular interactions.

Conformational Landscape Analysis

A computational conformational search would identify the global minimum energy structure and other low-energy conformers. This is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to a biological target's binding site.

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting the potential biological targets of a compound and its mode of interaction.

Ligand-Protein Interaction Predictions

Molecular docking simulations would be employed to predict how this compound might bind to the active site of various proteins. chemimpex.compatsnap.com This process involves computationally placing the ligand into a protein's binding pocket and evaluating the fit and interaction energy. While studies exist for other piperidine (B6355638) derivatives, showing interactions with targets like the σ1 receptor or acetylcholinesterase, no such predictions have been published specifically for this compound. acgpubs.orgnih.gov The results of such a study would be highly dependent on the protein target selected.

Active Site Analysis and Binding Pocket Characterization

Following a hypothetical docking simulation, a detailed analysis would characterize the binding pocket. This involves identifying the specific amino acid residues that form key interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) with the ligand. For instance, the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor, while the ethyl groups could form hydrophobic interactions within a nonpolar pocket of a protein active site.

Virtual Screening and Lead Optimization in Theoretical Frameworks

In the context of drug discovery, this compound could serve as a scaffold or starting point. Theoretical frameworks could be used in virtual screening to search large compound libraries for molecules with similar structures but potentially improved binding affinities or other properties. Furthermore, computational methods would guide lead optimization by suggesting specific structural modifications to enhance its interaction with a target protein, thereby improving its potential efficacy.

Reaction Dynamics and Transition State Modeling

The study of reaction dynamics and the modeling of transition states are crucial for understanding the mechanisms of chemical reactions, predicting reaction rates, and designing novel synthetic pathways. For a molecule like this compound, such studies would provide invaluable insights into its stability, reactivity, and potential transformation pathways.

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Paths

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to model chemical systems at the atomic level. Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters, offering high accuracy at a significant computational cost. DFT, on the other hand, utilizes the electron density to calculate the energy of a system, providing a balance between accuracy and computational efficiency.

For this compound, these methods could be employed to:

Map Potential Energy Surfaces: Identify the most stable conformations (reactants and products) and the transition states that connect them.

Calculate Activation Energies: Determine the energy barriers for various potential reactions, such as hydrolysis, ring-opening, or reactions at the ester or piperidine functionalities.

Elucidate Reaction Mechanisms: Provide a step-by-step understanding of how chemical transformations occur, including the breaking and forming of bonds.

While no specific studies applying these methods to this compound were identified, the general principles of these computational techniques are well-established.

Energy Landscape Exploration for Chemical Transformations

The concept of an energy landscape provides a visual and conceptual framework for understanding the full range of possible conformations and chemical transformations of a molecule. By exploring this landscape, researchers can identify not only the lowest energy states (stable molecules) but also the various pathways and transition states that govern their interconversion.

For this compound, an exploration of its energy landscape could reveal:

Conformational Isomers: The different spatial arrangements of the ethyl and carboxylate groups on the piperidine ring and their relative stabilities.

Metastable Intermediates: Short-lived species that may form during a reaction, providing deeper mechanistic insight.

Competing Reaction Pathways: Identification of alternative routes a reaction could take, which is crucial for controlling reaction outcomes and improving selectivity.

The absence of specific computational data for this compound means that detailed data tables and specific research findings on its reaction dynamics cannot be presented at this time. However, the theoretical framework for conducting such studies is robust and has been successfully applied to a vast array of other organic molecules. Future computational research focused on this specific compound would be a valuable addition to the field of physical organic chemistry.

Future Directions and Emerging Research Avenues for Ethyl 3 Ethylpiperidine 3 Carboxylate Derivatives

Novel Synthetic Methodologies and Process Intensification

The development of efficient and sustainable synthetic routes to substituted piperidines is crucial for exploring their therapeutic potential. Future research will likely focus on novel methodologies that offer improved yields, stereoselectivity, and scalability.

Recent advancements in catalysis offer promising avenues for the synthesis of complex piperidine (B6355638) derivatives. For instance, copper-catalyzed intramolecular C-H amination has emerged as a powerful tool for the construction of both pyrrolidine (B122466) and piperidine ring systems. acs.org This method allows for the direct conversion of C-H bonds to C-N bonds, offering a more atom-economical approach compared to traditional methods. Further exploration of different catalyst systems, such as those based on rhodium and palladium, is expected to yield even more efficient and selective transformations for the synthesis of highly substituted piperidines. nih.gov

In addition to novel catalytic systems, process intensification strategies are being increasingly implemented to enhance the efficiency and sustainability of chemical manufacturing. mdpi.com For the production of piperidine derivatives, this includes the use of biocatalysis and continuous flow technologies. biosynth.combiosynth.com Immobilized enzymes, for example, can be used in packed bed reactors for continuous production, offering advantages such as catalyst reusability and improved productivity. biosynth.combiosynth.com These approaches not only reduce the environmental impact of chemical synthesis but also have the potential to lower manufacturing costs.

| Synthetic Approach | Key Features | Potential Advantages for Piperidine Derivatives |

| Metal-Catalyzed C-H Amination | Direct functionalization of C-H bonds. | Increased atom economy, access to novel substitution patterns. |

| Asymmetric Hydrogenation | Stereoselective reduction of pyridine (B92270) precursors. | Control of chirality, production of enantiopure compounds. nih.gov |

| Biocatalysis | Use of enzymes for chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. biosynth.comacs.org |

| Continuous Flow Synthesis | Reactions performed in continuously flowing streams. | Improved safety, scalability, and process control. biosynth.com |

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. The combination of advanced spectroscopic techniques and computational modeling is proving to be a powerful approach for elucidating the intricate details of chemical transformations.

Modern spectroscopic methods, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reactions, providing valuable information about the formation of intermediates and transition states. nih.gov High-resolution mass spectrometry (HR-MS) is another crucial tool for the characterization of complex molecular structures. nih.gov

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. acs.orgacs.org DFT calculations can provide detailed information about the energies of reactants, intermediates, and transition states, as well as insights into the electronic structure of molecules. acs.org This information can be used to predict the feasibility of a reaction, understand its stereochemical outcome, and guide the design of new catalysts. For example, computational studies have been instrumental in elucidating the mechanism of copper-catalyzed C-H amination reactions for piperidine synthesis. acs.org

Exploration of Untapped Biological Targets and Molecular Pathways

While piperidine derivatives have been explored for a range of biological activities, there remains a vast and largely untapped potential for these compounds to interact with novel biological targets and modulate unexploited molecular pathways. The unique conformational properties of the piperidine ring make it an attractive scaffold for designing ligands that can bind to challenging targets, such as protein-protein interfaces. nih.gov

One promising area of research is the development of 3,3-disubstituted piperidine derivatives as inhibitors of the HDM2-p53 protein-protein interaction. nih.gov This interaction is a key regulator of the p53 tumor suppressor protein, and its inhibition is a promising strategy for cancer therapy. nih.gov Another area of interest is the development of piperidine-based compounds that target sigma receptors, which are involved in a variety of neurological processes. rsc.orgnih.gov

The exploration of new biological targets will be facilitated by high-throughput screening campaigns and the use of chemical biology tools. The development of diverse libraries of ethyl 3-ethylpiperidine-3-carboxylate derivatives will be crucial for these efforts.

| Biological Target Class | Therapeutic Area | Example |

| Protein-Protein Interactions | Oncology | HDM2-p53 Inhibitors nih.gov |

| G-Protein Coupled Receptors | Neuroscience | Sigma Receptor Ligands rsc.orgnih.gov |

| Enzymes | Various | Dipeptidyl peptidase-4 (DPP-4) inhibitors sigmaaldrich.comsigmaaldrich.com |

| Ion Channels | Various | - |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

AI and ML algorithms can be trained on large datasets of chemical structures and biological activity data to build predictive models. nih.gov These models can then be used to screen virtual libraries of compounds, identify promising candidates, and predict their properties, such as binding affinity, selectivity, and pharmacokinetic profiles. schrodinger.com This in silico approach can significantly reduce the time and cost associated with traditional drug discovery methods. nih.gov

Generative AI models can even be used to design novel molecules with desired properties from scratch. oxfordglobal.com By combining generative design with reinforcement learning, it is possible to create molecules that are optimized for a specific biological target. oxfordglobal.com As more data becomes available and AI/ML algorithms become more sophisticated, their impact on the design of new piperidine-based therapeutics is expected to grow exponentially.

| AI/ML Application | Description | Impact on Drug Discovery |

| Predictive Modeling | Building models to predict the properties of molecules. | Faster identification of promising drug candidates. nih.govschrodinger.com |

| Virtual Screening | Screening large libraries of virtual compounds. | Reduced cost and time for hit identification. nih.gov |

| De Novo Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space and design of optimized ligands. oxfordglobal.com |

| Property Optimization | Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. | Improved success rates in clinical trials. |

Q & A

Q. What are the key safety considerations when handling Ethyl 3-ethylpiperidine-3-carboxylate in laboratory settings?

- Methodological Answer : Safety protocols should align with guidelines from safety data sheets (SDS), emphasizing:

- Storage : Store in a cool, dry, well-ventilated area away from ignition sources (e.g., open flames, sparks) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for volatile reactions .

- Disposal : Follow federal and local regulations for organic waste disposal. Neutralization or incineration by qualified personnel is recommended .

- Degradation Risks : Monitor for decomposition during long-term storage, as aged samples may exhibit increased hazards .

Q. How can researchers determine the purity and structural identity of this compound?